molecular formula C19H15FN2O4S B14958435 N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14958435
M. Wt: 386.4 g/mol
InChI Key: PKZWETMZVIOOBE-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole carboxamide class, characterized by a central thiazole ring substituted with a 2-fluoro-6-methoxyphenyl group at position 2, a methyl group at position 4, and a 1,3-benzodioxol-5-yl moiety linked via an amide bond at position 3. The methyl group stabilizes the thiazole ring, while the benzodioxol moiety may influence metabolic stability and bioavailability .

Properties

Molecular Formula

C19H15FN2O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H15FN2O4S/c1-10-17(18(23)22-11-6-7-13-15(8-11)26-9-25-13)27-19(21-10)16-12(20)4-3-5-14(16)24-2/h3-8H,9H2,1-2H3,(H,22,23)

InChI Key

PKZWETMZVIOOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The target compound’s structural analogs (Table 1) share a thiazole carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Thiazole Carboxamide Derivatives
Compound Name/ID R1 (Thiazole Position 2) R2 (Thiazole Position 4) R3 (Amide Substituent) Notable Features
Target Compound 2-(2-Fluoro-6-Methoxyphenyl) Methyl 1,3-Benzodioxol-5-yl Fluorine, methoxy, and benzodioxol groups
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) 4-Phenyl, 5-(4-Trifluoromethoxybenzoyl) Cyclopropane carboxamide Benzo[d][1,3]dioxol-5-yl Trifluoromethoxy group, cyclopropane ring
3,4-Dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (851206-68-3) 3,4-Dimethoxybenzamide 2-Methyl-benzothiazole N/A Dimethoxy groups, benzothiazole core
BP 27384863127-77-9 Chloro-methylphenyl Piperazinyl-pyrimidinyl N/A Bulky piperazinyl-pyrimidinyl substituent
2-(4-Methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide (746631-83-4) 4-Methoxyphenoxy 2-Methyl-benzothiazole Acetamide linker Methoxyphenoxy group, acetamide spacer

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